Oral Bioavailability of Saikogenin F (0.71%) Compared with Saikogenin D (0.66%) and Saikogenin G (Not Detectable) in Rats
In a direct head-to-head pharmacokinetic study in rats, Saikogenin F demonstrated an absolute oral bioavailability of 0.71%, which was numerically comparable to Saikogenin D at 0.66%, while Saikogenin G exhibited no quantifiable oral absorption, preventing bioavailability calculation [1]. This study represents the first report of absolute bioavailability values for saikogenins and employed a validated UFLC-MS/MS method for simultaneous quantification of four saikogenins (SGF, SGA, SGD, and SGG) in rat plasma following both oral and intravenous administration [1].
| Evidence Dimension | Absolute oral bioavailability in rats |
|---|---|
| Target Compound Data | 0.71% |
| Comparator Or Baseline | Saikogenin D: 0.66%; Saikogenin G: Not obtained due to extremely poor absorption |
| Quantified Difference | Saikogenin F bioavailability is detectable and quantifiable; Saikogenin G is not orally bioavailable |
| Conditions | Rat model; oral and intravenous administration; UFLC-MS/MS quantification |
Why This Matters
Saikogenin F exhibits quantifiable oral bioavailability in vivo, distinguishing it from Saikogenin G which is not orally absorbed, thereby informing compound selection for studies requiring oral administration or investigating systemic exposure.
- [1] Liu J, Xue Y, Sun J, Fu R, Ren S, Zhang Z, Song R. Pharmacokinetics and oral bioavailability studies of three saikogenins in rats using a validated UFLC-MS/MS method. Journal of Chromatography B. 2019;1124:265-272. View Source
